molecular formula C15H23N3O3S B3384186 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline CAS No. 53162-45-1

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline

Cat. No. B3384186
CAS RN: 53162-45-1
M. Wt: 325.4 g/mol
InChI Key: SWWOIEPBBNXTQP-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline, also known as MPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. MPSA is a small molecule that belongs to the family of anilines and is commonly used as a tool in various biochemical and physiological studies.

Mechanism of Action

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrates, leading to a decrease in cellular signaling pathways that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline in lab experiments is its specificity for CK2. This allows researchers to study the role of CK2 in various cellular processes without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are numerous future directions for the use of 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline in scientific research. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy in cancer treatment. This compound could also be used to study the role of CK2 in other diseases such as neurodegenerative disorders and cardiovascular diseases.

Scientific Research Applications

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in numerous cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the role of CK2 in cancer development and progression.

properties

IUPAC Name

2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-14-12-13(22(19,20)18-6-2-1-3-7-18)4-5-15(14)17-8-10-21-11-9-17/h4-5,12H,1-3,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWOIEPBBNXTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332672
Record name 2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

53162-45-1
Record name 2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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